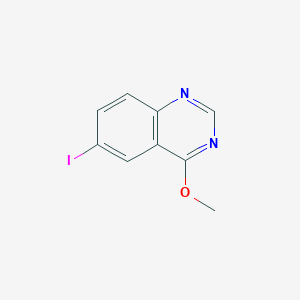

6-Iodo-4-methoxyquinazoline

Description

Significance of Quinazoline (B50416) Heterocycles in Synthetic Chemistry

Quinazoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds that are of considerable interest due to their wide array of biological activities. nih.govnih.govfrontiersin.org These compounds are integral to the development of pharmaceuticals, with derivatives exhibiting properties such as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities. nih.govfrontiersin.orgtaylorandfrancis.com The quinazoline skeleton is a common feature in numerous clinically used drugs. nih.gov This widespread importance has spurred continuous research into novel and efficient synthetic routes to access diverse quinazoline derivatives. nih.govfrontiersin.org Chemists explore various strategies, including multi-component reactions and transition-metal-catalyzed methods, to construct and functionalize the quinazoline core, aiming to create libraries of compounds for biological screening and materials application. nih.govorganic-chemistry.org

Overview of Halogenated Quinazolines as Versatile Synthetic Intermediates

Halogenated quinazolines are highly valued as versatile intermediates in organic synthesis. scilit.commdpi.com The presence of a halogen atom, such as iodine, bromine, or chlorine, on the quinazoline ring creates a reactive site for further molecular elaboration. mdpi.com Specifically, the carbon-halogen bond (Csp²–X) is amenable to a wide range of metal-catalyzed cross-coupling reactions. scilit.commdpi.com

These reactions are fundamental to modern synthetic chemistry and include:

Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with boronic acids.

Sonogashira coupling: Formation of carbon-carbon bonds with terminal alkynes.

Heck coupling: Formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds with amines.

Stille coupling: Formation of carbon-carbon bonds with organotin compounds.

Negishi coupling: Formation of carbon-carbon bonds with organozinc compounds.

The ease of displacing the halogen atom allows for the introduction of a diverse array of substituents onto the quinazoline scaffold, thereby generating novel and complex molecular architectures with potential applications in medicinal and materials chemistry. scilit.commdpi.com The reactivity of the halogen is typically in the order of I > Br > Cl, making iodo-substituted quinazolines particularly useful for these transformations. mdpi.com

Research Focus on Iodo- and Methoxy-Substituted Quinazoline Derivatives

Research into specifically substituted quinazolines has identified iodo and methoxy (B1213986) groups as being of particular interest. The iodine substituent is not only an excellent leaving group for cross-coupling reactions but has also been shown to be a key feature in some biologically active molecules. nih.govrsc.org For instance, the presence of an iodine atom at the 6-position of the quinazolinone ring has been shown to significantly enhance antibacterial activity in certain derivatives. nih.gov Several studies have focused on synthesizing various 6-iodo-quinazolinone derivatives to explore their cytotoxic activities against cancer cell lines. rsc.orgresearchgate.net

Concurrently, methoxy-substituted quinazolines have garnered significant attention, particularly in the development of anticancer agents. The methoxy group (-OCH₃) can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. Furthermore, its electron-donating nature can modulate the electronic properties of the quinazoline ring system, which can be crucial for binding to biological targets. nih.gov Studies on various cancer cell lines have shown that quinazoline derivatives bearing methoxy groups, sometimes in combination with other substituents, exhibit potent inhibitory activity. nih.gov

Contextualizing 6-Iodo-4-methoxyquinazoline within Modern Synthetic Strategies

The compound This compound emerges as a strategically important synthetic intermediate by combining the key features discussed above. Its structure is primed for sequential, regioselective functionalization, a cornerstone of modern synthetic strategy.

The iodine atom at the 6-position serves as a versatile synthetic handle. It allows for the introduction of a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions. This enables the synthesis of a library of 6-substituted quinazolines from a single, common intermediate. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group at this position, while a Sonogashira coupling could install an alkyne moiety.

The methoxy group at the 4-position is also significant. While it can be a stable feature of a final target molecule, contributing to its desired biological profile, it can also be a site for further modification. The 4-position of the quinazoline ring is often critical for interaction with biological targets like kinase enzymes. The methoxy group is typically installed by converting a precursor like 4-chloro-6-iodoquinazoline (B131391) nih.gov or 6-iodo-4-hydroxyquinazoline. chemimpex.com This precursor itself is often synthesized from 5-iodoanthranilic acid. researchgate.netresearchgate.net

Therefore, This compound is not just a static molecule but a key player in synthetic pathways designed to create complex, functional molecules. It provides chemists with the ability to build molecular diversity at the 6-position while retaining or further modifying the crucial 4-position, making it a valuable tool in the synthesis of novel therapeutic agents and advanced materials. unsw.edu.au

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMRXHSULRDCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 4 Methoxyquinazoline and Its Precursors

Strategies for Quinazoline (B50416) Ring System Construction

The formation of the quinazoline ring is a fundamental step and can be achieved through various synthetic routes, including multi-component reactions and a range of cyclization strategies.

Multi-component Reaction Approaches for Substituted Quinazolines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecular scaffolds like quinazolines in a single pot. openmedicinalchemistryjournal.com These reactions involve the combination of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. researchgate.netacs.org

One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed for the rapid synthesis of diverse substituted polycyclic quinazolinones. researchgate.netacs.org This method typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. While not directly producing 6-iodo-4-methoxyquinazoline, these MCRs are instrumental in creating a vast library of quinazoline derivatives that can be further modified. acs.org For instance, a two-step approach involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been successfully used to construct polycyclic quinazolinones. researchgate.netacs.org

Another MCR approach involves the reaction of 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate, sometimes under microwave irradiation, to yield dihydroquinazolines and their corresponding quinazolines. openmedicinalchemistryjournal.com The use of various catalysts, such as iodine or ionic liquids, can enhance the efficiency and yield of these reactions. nih.gov

| MCR Type | Reactants | Key Features | Reference |

| Ugi-4CR | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Two-step protocol, Pd-catalyzed annulation | researchgate.netacs.org |

| Three-component | 2-aminobenzophenones, aromatic aldehydes, urea (B33335) (ammonia source) | Microwave-assisted, domino reaction | openmedicinalchemistryjournal.com |

| Three-component | Substituted benzaldehydes, o-aminoarylketones, NH4OAc | Iodine-catalyzed, high yields | nih.gov |

Cyclization Reactions in Quinazoline Synthesis

Cyclization reactions are a cornerstone of quinazoline synthesis. A common and traditional method involves the condensation of anthranilamide (2-aminobenzamide) or its derivatives with aldehydes, followed by oxidation. researchgate.netresearchgate.net This approach is widely used for the synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net

For the synthesis of precursors to this compound, a key starting material is 2-amino-5-iodobenzamide (B1582221). This can be synthesized by the iodination of 2-aminobenzamide (B116534). nih.gov The cyclocondensation of 2-amino-5-iodobenzamide with reagents like benzaldehyde (B42025) derivatives, promoted by iodine in ethanol (B145695), yields 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.com

Another important precursor, 6-iodo-2-methylquinazolin-4(3H)-one, is synthesized from 5-iodoanthranilic acid. The synthesis begins with the iodination of anthranilic acid. The resulting 5-iodoanthranilic acid is then reacted with acetic anhydride (B1165640) to form an intermediate, which is subsequently treated with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl3) to yield the desired quinazolinone. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-iodobenzamide | Benzaldehyde derivatives, I2, ethanol | 2-Aryl-6-iodoquinazolin-4(3H)-ones | mdpi.com |

| 5-Iodoanthranilic acid | 1. Acetic anhydride 2. Amines, PCl3 | 6-Iodo-2-methylquinazolin-4(3H)-one derivatives | researchgate.netresearchgate.net |

| 2-Aminobenzamides | Aldehydes | 2,3-Dihydroquinazolin-4(1H)-ones (intermediate) | researchgate.net |

Thermolysis and Ring Contraction Mechanisms for 4-Methoxyquinazoline (B92065) Derivatives

While less common for the direct synthesis of the primary quinazoline ring, thermal methods and ring contractions can be employed in specific contexts. More established is the synthesis of the parent quinazoline, first reported in 1895, which involved the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org Modern synthetic routes often rely on more versatile and higher-yielding methods.

Regioselective Functionalization of the Quinazoline Core

Once the quinazoline or quinazolinone ring is constructed, the next critical steps involve the precise installation of the iodo and methoxy (B1213986) groups at the C6 and C4 positions, respectively.

Installation of the Iodo Group at C6 Position

The introduction of an iodine atom at the C6 position of the quinazoline ring is typically achieved by starting with a pre-functionalized benzene (B151609) ring precursor. The benzene ring is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring of the quinazoline system. wikipedia.org The order of reactivity for electrophilic substitution on the benzene portion of quinazoline is 8 > 6 > 5 > 7. wikipedia.org

A standard and effective method is the iodination of anthranilic acid or 2-aminobenzamide at the para position to the amino group, which corresponds to the C6 position in the resulting quinazoline. Iodination of anthranilamide with iodine in the presence of hydrogen peroxide in water at 50 °C provides 2-amino-5-iodobenzamide in high yield. nih.gov Similarly, the iodination of anthranilic acid can be achieved using hydrogen peroxide. researchgate.net This 5-iodoanthranilic acid or its amide derivative then undergoes cyclization to form the 6-iodoquinazolinone skeleton. mdpi.comresearchgate.net

Direct C-H iodination of the pre-formed quinazoline ring is also possible. A radical-based C-H iodination protocol has been developed for quinolines and quinolones, showing C3 selectivity. nih.gov However, for achieving C6 iodination, starting with an already iodinated precursor is the more common and regioselective strategy.

| Substrate | Reagents | Product | Key Aspect | Reference |

| Anthranilamide | I2, H2O2, H2O | 2-Amino-5-iodobenzamide | Regioselective iodination at para position | nih.gov |

| Anthranilic acid | H2O2 | 5-Iodoanthranilic acid | Precursor for 6-iodoquinazolinones | researchgate.net |

Introduction of the Methoxy Group at C4 Position

The methoxy group is typically introduced at the C4 position by nucleophilic substitution of a suitable leaving group, most commonly a chlorine atom. The precursor for this step is 6-iodo-4-chloroquinazoline. nih.gov

The synthesis of 6-iodo-4-chloroquinazoline starts from the corresponding 6-iodoquinazolin-4(3H)-one. The hydroxyl group at the C4 position of the quinazolinone tautomer is converted to a chloro group using a chlorinating agent. Common reagents for this transformation include phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). nih.govmdpi.comresearchgate.netresearchgate.net For example, 2-aryl-6-iodoquinazolin-4(3H)-ones can be treated with POCl3 and triethylamine (B128534) (NEt3) under reflux to afford 2-aryl-4-chloro-6-iodoquinazolines. mdpi.com

Once the 6-iodo-4-chloroquinazoline intermediate is obtained, the methoxy group can be introduced. This is achieved by reacting the 4-chloro derivative with sodium methoxide (B1231860) in methanol (B129727). The methoxide ion acts as a nucleophile, displacing the chloride ion at the C4 position. This reaction is a standard S_NAr (nucleophilic aromatic substitution) process.

A reported synthesis of 4-methoxyquinazoline involved the reaction of quinazoline-4(3H)-thione with iodomethane (B122720) in aqueous methanol containing potassium hydroxide. nih.gov While this demonstrates an alternative route to a 4-methoxyquinazoline, the more prevalent method for complex derivatives involves the chlorination/methoxylation sequence.

| Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |

| 6-Iodoquinazolin-4(3H)-one | POCl3 or SOCl2 | 6-Iodo-4-chloroquinazoline | Chlorination | nih.govmdpi.comresearchgate.netresearchgate.net |

| 6-Iodo-4-chloroquinazoline | Sodium methoxide, Methanol | This compound | Nucleophilic Aromatic Substitution (SNAr) | Implied from general quinazoline chemistry |

| Quinazoline-4(3H)-thione | Iodomethane, KOH, aq. Methanol | 4-Methoxyquinazoline | S-methylation followed by rearrangement/hydrolysis | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) with Alkoxide Reagents for 4-Methoxyquinazolines

The introduction of a methoxy group onto the quinazoline ring at the 4-position is a classic example of Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, the aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The quinazoline system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. masterorganicchemistry.comnih.gov

In the context of synthesizing 4-methoxyquinazolines, the nucleophile is typically a methoxide ion (CH₃O⁻), provided by an alkoxide reagent such as sodium methoxide. The reaction involves the attack of the methoxide on the electron-deficient carbon at the 4-position of the quinazoline ring, which bears a suitable leaving group, commonly a halide like chloride. The presence of the nitrogen atoms in the quinazoline ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to form the final product. masterorganicchemistry.com The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Interconversion from 4-Chloroquinazoline (B184009) Precursors to 4-Methoxyquinazolines

A common and practical route to 4-methoxyquinazolines involves the interconversion from a 4-chloroquinazoline precursor. This method is a specific application of the SNAr reaction discussed previously. The 4-chloroquinazoline serves as an excellent substrate because the chlorine atom is a competent leaving group and its position is highly activated towards nucleophilic attack. mdpi.com

The reaction is typically carried out by treating the 4-chloroquinazoline derivative with sodium methoxide in methanol or an inert solvent like tetrahydrofuran (B95107) (THF). acsgcipr.org The choice of solvent is crucial; while dipolar aprotic solvents are often used for SNAr reactions, alcohols like methanol can serve as both the solvent and the source of the nucleophile (in its conjugate base form). acsgcipr.org This transformation is efficient and widely documented for a variety of substituted quinazolines. mdpi.com

Preparation of Halogenated Quinazoline Intermediates

The synthesis of the target compound, this compound, necessitates the preparation of appropriately halogenated intermediates. This involves both the introduction of a chloro group at the 4-position to enable subsequent methoxylation and the presence of an iodo group at the 6-position of the quinazoline core.

Halogenation of Quinazolin-4(3H)-ones to Form 4-Chloroquinazolines

Quinazolin-4(3H)-ones are key precursors for a wide range of quinazoline derivatives. ijprajournal.com These compounds exist in a tautomeric equilibrium with 4-hydroxyquinazolines. To convert them into the highly reactive 4-chloroquinazoline intermediates, a chlorination reaction is required. This is a standard and essential transformation in quinazoline chemistry. nih.gov

The process typically involves treating the quinazolin-4(3H)-one with a strong chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. The reaction is often performed at elevated temperatures, sometimes in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF). The starting material, a 6-iodo-quinazolin-4(3H)-one, would be prepared from the corresponding 5-iodoanthranilic acid. researchgate.net

Table 1: Common Reagents for the Chlorination of Quinazolin-4(3H)-ones

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in an inert solvent | nih.gov |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | ijprajournal.com |

Direct Nucleophilic Alkanoylation of 4-Chloroquinazolines

The 4-chloroquinazoline intermediate is a versatile electrophile. The chlorine at the 4-position is readily displaced by a variety of nucleophiles, not just alkoxides. mdpi.com This reactivity is fundamental to creating a diverse library of quinazoline-based compounds. While the term "alkanoylation" specifically refers to the addition of an acyl group, the broader reactivity with nucleophiles is well-established. For instance, reactions with amines (amination) to form 4-aminoquinazolines are extensively studied. nih.govbeilstein-journals.org Electron-rich amines react readily, while electron-poor amines may require more forcing conditions or microwave irradiation to achieve good yields. beilstein-journals.org Similarly, reactions with organometallic reagents can be used to form carbon-carbon bonds at this position. novartis.com This broad reactivity underscores the importance of the 4-chloroquinazoline as a pivotal intermediate for accessing various substituted quinazolines. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions for this compound

Optimizing the synthetic route is critical for maximizing yield, minimizing impurities, and ensuring the practicality of the synthesis. For a multi-step synthesis like that of this compound, each step must be fine-tuned.

While specific optimization studies for this compound are not detailed in the provided search results, principles can be drawn from analogous syntheses, such as that of 6-bromo-4-iodoquinoline. atlantis-press.com In that study, researchers optimized the synthesis by modifying reaction temperatures and solvents. For example, conducting a cyclization step at a higher temperature (190 °C) was found to prevent the formation of certain impurities. atlantis-press.com Similarly, removing ethanol as a solvent in an initial step improved the reaction efficiency, as ethanol was a byproduct of the reaction itself. atlantis-press.com

Applying these principles to the synthesis of this compound, optimization would involve:

Temperature Control: Carefully controlling the temperature during the chlorination of 6-iodo-quinazolin-4(3H)-one and the subsequent methoxylation to balance reaction rate with the formation of potential byproducts.

Solvent Selection: Choosing the optimal solvent for the SNAr reaction. While methanol is a common choice, other solvents like THF, 2-Me-THF, or even toluene (B28343) could be screened to improve yield and selectivity. acsgcipr.org

Reagent Stoichiometry: Using the precise amount of sodium methoxide to ensure complete conversion of the 4-chloro intermediate without leading to unwanted side reactions.

A plausible, non-optimized synthetic pathway is summarized below.

Table 2: Plausible Synthetic Pathway for this compound

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 5-Iodoanthranilic Acid | Formamide or other cyclizing agents | 6-Iodoquinazolin-4(3H)-one |

| 2 | 6-Iodoquinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloro-6-iodoquinazoline (B131391) |

Each of these steps would require experimental optimization to achieve the highest possible yield and purity of the final product. atlantis-press.com

Reactivity and Advanced Functional Group Transformations of 6 Iodo 4 Methoxyquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Iodine Position

The electron-deficient nature of the quinazoline (B50416) ring system, coupled with the reactivity of the C-I bond, makes the C6-position of 6-iodo-4-methoxyquinazoline an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. researchgate.net

Suzuki-Miyaura Cross-Coupling for C(sp²)–C(aryl) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, typically involving the coupling of an organoboron reagent with an organic halide. nih.govresearchgate.net This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the C6-position.

The general transformation involves the reaction of this compound with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The selection of the catalyst, ligand, and base is crucial for achieving high yields and accommodating diverse substrates. nih.govicmpp.ro

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Derivatives

| Entry | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 92 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 |

Sonogashira Cross-Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-4-methoxyquinazolines, which are valuable intermediates for further transformations and can be found in various biologically active molecules. nih.gov

The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. wikipedia.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Table 2: Sonogashira Cross-Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 98 |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | 89 |

Stille Cross-Coupling with Organostannanes

The Stille reaction is a versatile C-C bond-forming reaction that couples an organic halide with an organostannane reagent, catalyzed by a palladium complex. researchgate.netnih.govorganic-chemistry.org A key advantage of the Stille coupling is the stability and low reactivity of organotin compounds, which allows for a broad scope of compatible functional groups. researchgate.netscispace.com The reaction of this compound with various organostannanes provides access to a wide array of substituted quinazolines.

The reaction conditions for Stille coupling can sometimes be harsh, requiring elevated temperatures. researchgate.netscispace.com However, the development of more active catalysts and ligands has enabled many transformations to proceed under milder conditions. nih.gov

Table 3: Stille Cross-Coupling of this compound

| Entry | Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 85 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ / AsPh₃ | LiCl | THF | 91 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | NMP | 88 |

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. nih.govnih.gov Organozinc reagents exhibit a good balance of reactivity and functional group tolerance, making them valuable in complex molecule synthesis. nih.gov The Negishi coupling of this compound with organozinc reagents offers a reliable method for introducing alkyl, aryl, and vinyl groups at the C6-position.

Recent advancements have led to improved conditions for Negishi couplings, including the use of cobalt catalysts and specific solvent systems to enhance reactivity and selectivity. nih.govnih.gov

Table 4: Negishi Cross-Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 89 |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | DMF | 82 |

| 3 | Isopropylzinc iodide | CoBr₂ | DMAc | 75 |

Heck Cross-Coupling for Olefinic Substituents

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. masterorganicchemistry.comresearchgate.net This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. masterorganicchemistry.com For this compound, the Heck coupling enables the introduction of various olefinic substituents at the C6-position, leading to the formation of styrenyl-type derivatives.

The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the catalytic cycle. researchgate.net The choice of these components can influence the regioselectivity and stereoselectivity of the newly formed double bond.

Table 5: Heck Cross-Coupling of this compound

| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 88 |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | 93 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 80 |

Buchwald-Hartwig Cross-Coupling for Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The reaction can also be extended to form carbon-oxygen and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org

The coupling of this compound with various amines, alcohols, or thiols under Buchwald-Hartwig conditions provides a direct route to 6-substituted quinazolines bearing amino, alkoxy, or thioether functionalities. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective. wuxiapptec.com

Table 6: Buchwald-Hartwig Cross-Coupling of this compound

| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 94 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 87 |

| 3 | Phenol | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 81 |

Mechanistic Insights into Csp²-Halogen Bond Reactivity and Selectivity (C-I > C-Br > C-Cl)

The reactivity of the carbon-halogen (C-X) bond on an sp²-hybridized carbon, such as in the this compound, is a cornerstone of modern cross-coupling chemistry. The established order of reactivity, where the carbon-iodine bond is more reactive than the carbon-bromine bond, which is in turn significantly more reactive than the carbon-chlorine bond (C-I > C-Br >> C-Cl), is fundamental for devising selective synthetic strategies. mdpi.com This trend is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is the weakest, followed by C-Br and C-Cl, making it the most susceptible to cleavage.

In the context of transition metal-catalyzed cross-coupling reactions, such as those mediated by palladium, this reactivity trend is dictated by the initial and often rate-determining step: oxidative addition. acs.orguwindsor.ca During this step, a low-valent metal catalyst, typically Pd(0), inserts into the C-X bond, forming an organopalladium(II) complex. youtube.com The lower bond energy of the C-I bond facilitates a lower activation energy for this oxidative addition process compared to C-Br and C-Cl bonds. acs.org

Two primary mechanisms are considered for the oxidative addition of aryl halides: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. acs.orgchemrxiv.org The choice between these pathways can be influenced by the halide, the ligands on the palladium catalyst, and electronic factors within the quinazoline ring itself. chemrxiv.orgrsc.org For electron-rich systems or with certain ligands, a concerted mechanism is often favored. However, the presence of heteroatoms like nitrogen in the quinazoline ring can stabilize a more polar, SNAr-type transition state. chemrxiv.org Regardless of the precise pathway, the inherent weakness of the C-I bond ensures it undergoes oxidative addition most readily, allowing for selective functionalization at the C6 position of a di- or poly-halogenated quinazoline, leaving C-Br or C-Cl bonds intact for subsequent transformations. mdpi.com This differential reactivity is a powerful tool for building molecular complexity. acs.orgnih.gov

The strength of the halogen bond, a non-covalent interaction between a halogen atom and a Lewis base, also follows the trend I > Br > Cl. nih.govnih.gov While more influential in solid-state packing and crystal engineering, these interactions can play a role in substrate recognition and orientation within a catalyst's coordination sphere, subtly influencing reaction kinetics. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Core

The quinazoline scaffold is inherently electron-deficient due to the presence of two nitrogen atoms, which makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The C4 and C2 positions are particularly activated for nucleophilic attack. In precursors like 4-chloro-6-iodoquinazoline (B131391), the reaction with a nucleophile such as sodium methoxide (B1231860) proceeds with high regioselectivity at the C4 position.

This selectivity is well-documented and is a result of both kinetic and thermodynamic factors. mdpi.comnih.gov The attack of a nucleophile at C4 leads to a Meisenheimer-like intermediate where the negative charge is effectively stabilized by the adjacent N3 nitrogen atom. Computational studies on related 2,4-dichloroquinazoline (B46505) systems confirm that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position. researchgate.net This inherent electronic preference makes the displacement of a leaving group at C4, such as a chloride, a facile and predictable process for introducing functionalities like the methoxy (B1213986) group. google.com The synthesis of this compound would typically involve the treatment of 6-iodo-4-chloroquinazoline with sodium methoxide in a suitable solvent like methanol (B129727).

Once installed, the methoxy group at the C4 position significantly modulates the electronic properties of the quinazoline ring. As a potent electron-donating group (EDG) through resonance, the C4-methoxy group increases the electron density of the entire heterocyclic system. This has several consequences for subsequent reactions.

Firstly, it deactivates the quinazoline ring towards further SNAr reactions. Displacing the C4-methoxy group with another nucleophile becomes more challenging than the initial displacement of the C4-chloro group. Secondly, its electron-donating nature influences the reactivity of the C6-iodo position in cross-coupling reactions. While the C-I bond remains the most reactive site for oxidative addition, the increased electron density on the ring can slightly decrease the rate of this step compared to an analogous quinazoline lacking the C4-methoxy group. However, this effect is generally outweighed by the high intrinsic reactivity of the C-I bond. The presence of substituents at the C4 position is known to be crucial for the biological activity of many quinazoline-based compounds. nih.govnih.gov

Concomitant and Sequential Cross-Coupling Strategies for Poly-functionalized Quinazolines

The presence of two distinct, orthogonally reactive sites in precursors to this compound (e.g., 4-chloro-6-iodoquinazoline) or in the title compound itself, makes it an ideal platform for constructing poly-functionalized derivatives using sequential cross-coupling strategies. mdpi.comnih.govmdpi.comnih.gov

The significant difference in reactivity between the C-I and C-Cl bonds (C-I > C-Cl) in a precursor like 4-chloro-6-iodoquinazoline allows for a highly selective, stepwise functionalization. mdpi.com A first palladium-catalyzed cross-coupling reaction, such as a Suzuki, orientjchem.org Sonogashira, nih.gov or Heck reaction, can be performed under mild conditions to selectively target the C6-iodo position. The C4-chloro position remains largely unreactive under these conditions. Following this initial coupling, a second transformation can be carried out at the C4 position. This could be another cross-coupling reaction under more forcing conditions or, more commonly, a nucleophilic aromatic substitution to introduce an amine, ether, or thioether. nih.govchim.it

For this compound itself, sequential strategies are also prevalent. The C6-iodo bond is readily functionalized via a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids is a common method to introduce new aryl or heteroaryl groups at this position. nih.govorientjchem.org Similarly, Sonogashira coupling with terminal alkynes provides access to 6-alkynylated quinazolines. nih.gov These reactions typically proceed while leaving the C4-methoxy group untouched, demonstrating the chemoselectivity of the process.

Table 1: Examples of Sequential Cross-Coupling Reactions on Iodo-Quinazoline Scaffolds

| Starting Material | Reaction 1 (at C6-I) | Conditions 1 | Product 1 | Reaction 2 (at C4) | Conditions 2 | Final Product | Ref |

| 6-Iodoquinazolin-4(3H)-one | Suzuki Coupling with Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, Microwave | 6-Phenylquinazolin-4(3H)-one | N/A (Quinazolinone core) | N/A | 6-Phenylquinazolin-4(3H)-one | orientjchem.org |

| 6-Iodo-N-isopropylquinazolin-4-amine | Sonogashira Coupling with Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃, DMF, 50°C | 6-(3-Hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine | N/A (Amine at C4) | N/A | 6-(3-Hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine | nih.gov |

| 2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine | Negishi Coupling with (2-Pyridyl)zinc chloride | Pd(OAc)₂, PPh₃, THF, reflux | Mixture of C5-coupled and reduced products | N/A (Amine at C4) | N/A | 2-Chloro-6,7-dimethoxy-5-(pyridin-2-yl)quinazolin-4-amine | nih.gov |

| 6-Iodo-N-phenylquinazolin-4-amine | Heck Coupling with Styrene | Pd(OAc)₂, PPh₃, Piperidine, THF, reflux | 6-Styryl-N-phenylquinazolin-4-amine | N/A (Amine at C4) | N/A | 6-Styryl-N-phenylquinazolin-4-amine | nih.gov |

Other Functional Group Interconversions Involving Quinazoline Halides and Ethers

Beyond the canonical cross-coupling and SNAr reactions, the functional groups on this compound can undergo a variety of other useful transformations. solubilityofthings.comvanderbilt.edufiveable.me

The C6-iodo bond is not limited to palladium-catalyzed reactions. It can undergo halogen-metal exchange, for example using organolithium or Grignard reagents, to form a nucleophilic organometallic quinazoline species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The C4-methoxy group is a versatile handle for further modification. A particularly important transformation is its demethylation to the corresponding quinazolin-4(3H)-one. researchgate.net This is often achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. nih.gov The C4-methoxy group can also be displaced by other nucleophiles, such as amines or thiols, although this typically requires more forcing conditions (e.g., higher temperatures or microwave irradiation) than the initial methoxylation of a 4-chloroquinazoline (B184009) precursor. nih.govchim.it

Table 2: Common Functional Group Interconversions for Quinazoline Ethers and Halides

| Starting Group | Reagents/Conditions | Resulting Group | Reaction Type | Ref |

| C4-Methoxy | HBr or BBr₃ | C4-Quinazolinone | O-Demethylation | researchgate.net |

| C4-Methoxy | R-NH₂, heat/microwave | C4-Amino | Nucleophilic Substitution (SNAr) | nih.gov |

| C6-Iodo | n-BuLi or i-PrMgCl; then E⁺ | C6-E | Halogen-Metal Exchange / Electrophilic Quench | - |

| C6-Iodo | R-SnBu₃, Pd catalyst | C6-R | Stille Coupling | nih.gov |

| C6-Iodo | CO, R-OH, Pd catalyst | C6-CO₂R | Carbonylation | mdpi.com |

| C4-Chloro | NaOMe, MeOH | C4-Methoxy | Nucleophilic Substitution (SNAr) | google.com |

Advanced Spectroscopic Characterization of 6 Iodo 4 Methoxyquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the substitution pattern on the quinazoline (B50416) core. The chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents, such as the electron-withdrawing iodine atom and the electron-donating methoxy (B1213986) group.

In a typical ¹H NMR spectrum of 6-Iodo-4-methoxyquinazoline, the aromatic protons exhibit distinct signals. The proton at the 2-position (H-2) of the quinazoline ring generally appears as a singlet in the downfield region, typically around δ 8.77 ppm. researchgate.net The protons on the benzene (B151609) ring portion of the scaffold (H-5, H-7, and H-8) show characteristic splitting patterns (doublets and doublet of doublets) that are dictated by their coupling with adjacent protons. For instance, in a related 4-methoxyquinazoline (B92065), the H-5 and H-8 protons appear as doublets of doublets, while the H-7 proton appears as an apparent triplet of doublets. researchgate.net The methoxy group (-OCH₃) protons characteristically resonate as a sharp singlet, typically observed around δ 4.13 ppm. researchgate.net

The precise chemical shifts and coupling constants (J values) allow for the unambiguous assignment of each proton, confirming the 6-iodo and 4-methoxy substitution pattern.

Table 1: Representative ¹H NMR Data for a 4-Methoxyquinazoline Scaffold (Note: Specific values for this compound may vary. Data below is for the parent 4-methoxyquinazoline for illustrative purposes.) researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.77 | s | - |

| H-8 | 8.08 | dd | 8, 1 |

| H-5 | 7.88 | dd | 8, 1 |

| H-7 | 7.76 | app. dt | 8, 1 |

| H-6 | 7.50 | app. t | 8 |

| -OCH₃ | 4.13 | s | - |

s = singlet, dd = doublet of doublets, app. dt = apparent doublet of triplets, app. t = apparent triplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom attached to the iodine (C-6) will experience a significant "heavy atom effect," causing its signal to appear at a lower chemical shift (upfield) than might otherwise be expected. organicchemistrydata.org Conversely, carbons attached to the electronegative nitrogen and oxygen atoms (e.g., C-4, C-8a) are deshielded and appear at higher chemical shifts (downfield). The carbon of the methoxy group will have a characteristic signal in the range of δ 50-60 ppm. researchgate.net

Analysis of the ¹³C NMR spectrum, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the definitive assignment of all quaternary, methine, and methyl carbons, thereby elucidating the complete carbon skeleton.

Table 2: Representative ¹³C NMR Data for a 4-Methoxyquinazoline Scaffold (Note: Specific values for this compound will be influenced by the iodine substituent. Data below is for the parent 4-methoxyquinazoline for illustrative purposes.) researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| C-4 | 167.4 |

| C-2 | 154.6 |

| C-8a | 151.1 |

| C-7 | 133.8 |

| C-8 | 128.0 |

| C-5 | 127.3 |

| C-6 | 123.8 |

| C-4a | 116.9 |

| -OCH₃ | 54.6 |

For quinazoline derivatives, ¹⁵N NMR can help to determine the site of protonation or alkylation. The incorporation of a ¹⁵N isotope can lead to observable coupling with neighboring protons (¹H-¹⁵N coupling) and carbons (¹³C-¹⁵N coupling), which can be invaluable for confirming structural assignments, especially in complex cases or when studying tautomeric equilibria. nih.gov The use of two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can correlate the ¹⁵N signals with the ¹H and ¹³C signals, providing a comprehensive picture of the molecular structure. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₉H₇IN₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. The experimentally determined mass from HRMS analysis should match this calculated value within a very narrow tolerance (typically < 5 ppm), providing strong evidence for the assigned chemical formula. This level of precision is essential to differentiate between compounds with the same nominal mass but different elemental compositions.

In a mass spectrum, the peak corresponding to the intact molecule is the molecular ion peak (M⁺). The fragmentation of this molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The analysis of these fragment ions helps to piece together the molecular structure.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Common fragmentation pathways for related ethers and aromatic compounds can be anticipated. arizona.edu These may include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment with a mass 31 units below the molecular ion.

Loss of iodine (I•): A significant peak corresponding to the loss of the iodine atom (127 mass units) would be a strong indicator of its presence.

Cleavage of the quinazoline ring system: This can lead to a variety of smaller, characteristic fragment ions.

The relative abundance of these fragment ions provides valuable clues about the stability of the resulting ions and the strength of the chemical bonds within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group from the methoxy substituent |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [M-I]⁺ | Loss of the iodine atom |

Isotopic Abundance Signatures for Halogen-Containing Species

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions. libretexts.orgkhanacademy.org In the context of halogen-containing compounds like this compound, the natural isotopic abundance of the halogen atom provides a distinct signature in the mass spectrum, aiding in structural elucidation. libretexts.org

Iodine, in its natural state, is monoisotopic, meaning it exists as a single isotope, ¹²⁷I. Therefore, the presence of an iodine atom in a molecule will not give rise to a characteristic isotopic pattern in the same way that chlorine or bromine does. However, the presence of the iodine atom is clearly indicated by the molecular ion peak corresponding to the total mass of the most abundant isotopes of the constituent elements. For this compound (C₉H₇IN₂O), the expected molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the sum of the masses of ¹²C, ¹H, ¹⁴N, ¹⁶O, and ¹²⁷I.

While iodine itself does not produce an isotopic pattern, other elements within the molecule, such as carbon, contribute to smaller M+1 peaks due to the natural abundance of ¹³C (~1.1%). nih.gov For a molecule with nine carbon atoms, a small peak at one mass unit higher than the molecular ion peak would be expected, with an intensity of approximately 9.9% relative to the molecular ion peak.

In contrast to iodine, other halogens like chlorine and bromine have well-defined isotopic distributions that are highly useful for identification. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to M+ and M+2 peaks in the mass spectrum with an intensity ratio of approximately 3:1. libretexts.orgsemanticscholar.org Bromine also has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in M+ and M+2 peaks of nearly equal intensity. The absence of these characteristic patterns can help to confirm that the halogen present is indeed iodine.

The fragmentation pattern of this compound under electron impact ionization would also provide valuable structural information. The relatively weak C-I bond would likely lead to the facile loss of an iodine radical, resulting in a prominent fragment ion. Other characteristic fragmentations could involve the loss of a methyl group from the methoxy substituent or cleavage of the quinazoline ring system. Analysis of these fragmentation pathways, in conjunction with the accurate mass of the molecular ion and its isotopic distribution, allows for the unambiguous identification of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and functional groups present, making it a powerful tool for structural characterization. horiba.comthermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. libretexts.org The resulting spectrum reveals the vibrational modes of the molecule, with specific peaks corresponding to the stretching and bending of different chemical bonds. thermofisher.com For this compound, the FT-IR spectrum would be expected to show a series of characteristic absorption bands corresponding to its quinazoline core, methoxy group, and carbon-iodine bond.

The quinazoline ring system gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=N stretching vibrations of the pyrimidine (B1678525) ring within the quinazoline structure are expected to appear in the 1650-1550 cm⁻¹ range. beilstein-journals.org The C=C stretching vibrations of the aromatic benzene ring will also fall within this region, typically between 1600 and 1450 cm⁻¹. researchgate.net

The methoxy group (-OCH₃) will exhibit characteristic stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group typically appears as a strong band in the 1250-1000 cm⁻¹ region.

The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This low-frequency absorption is due to the high mass of the iodine atom. The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are generally observed in the 900-680 cm⁻¹ region. thieme-connect.de

A hypothetical FT-IR data table for this compound is presented below, based on typical vibrational frequencies for similar functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Asymmetric CH₃ stretch (methoxy) |

| ~2850 | Symmetric CH₃ stretch (methoxy) |

| ~1620 | C=N stretch (quinazoline ring) |

| ~1580, ~1470 | C=C stretch (aromatic ring) |

| ~1240 | Asymmetric C-O-C stretch (methoxy) |

| ~1030 | Symmetric C-O-C stretch (methoxy) |

| ~830 | C-H out-of-plane bend (substituted benzene) |

| ~550 | C-I stretch |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, complementary to FT-IR spectroscopy. horiba.com While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. thermofisher.com

For this compound, the Raman spectrum would also be expected to show characteristic peaks for the quinazoline ring, methoxy group, and carbon-iodine bond. Symmetrical vibrations and vibrations of non-polar bonds tend to produce strong Raman signals. The aromatic ring stretching vibrations of the quinazoline core are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring system, is often a prominent feature in the Raman spectra of aromatic compounds. mdpi.com

The C-I stretching vibration, while appearing at a low frequency in the FT-IR spectrum, is also expected to be observable in the Raman spectrum. The high polarizability of the iodine atom can lead to a relatively intense Raman signal for the C-I stretch.

A hypothetical Raman data table for this compound is presented below, highlighting vibrations that are typically strong in Raman spectra.

| Raman Shift (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1620 | C=N stretch (quinazoline ring) |

| ~1580 | C=C stretch (aromatic ring) |

| ~1380 | Ring breathing mode (quinazoline) |

| ~1030 | Symmetric C-O-C stretch (methoxy) |

| ~550 | C-I stretch |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and photoluminescence spectroscopy, provides insights into the electronic structure and excited-state properties of molecules. These techniques are particularly useful for characterizing conjugated systems like this compound.

UV-Vis Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule. libretexts.org

For quinazoline derivatives, the UV-Vis spectra typically exhibit multiple absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally intense and appear at shorter wavelengths. researchgate.net The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are typically less intense and occur at longer wavelengths. researchgate.net

In the case of this compound, the quinazoline core is the primary chromophore. The introduction of the methoxy group at the 4-position and the iodo group at the 6-position can influence the positions and intensities of the absorption bands. The methoxy group, being an electron-donating group, can cause a red shift (bathochromic shift) of the absorption maxima due to the extension of the conjugated system. The iodo group, a halogen, can also influence the electronic transitions through its inductive and resonance effects.

Based on studies of similar quinazoline derivatives, this compound would be expected to show absorption bands in the range of 220-350 nm. researchgate.netnih.gov The shorter wavelength bands can be attributed to π→π* transitions of the aromatic system, while the longer wavelength bands may have contributions from both π→π* and n→π* transitions. researchgate.netnih.gov

A hypothetical UV-Vis absorption data table for this compound in a common solvent like methanol (B129727) is presented below.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~225 | ~25,000 | π→π |

| ~270 | ~10,000 | π→π |

| ~315 | ~5,000 | π→π* + n→π* |

Photoluminescence Spectroscopy for Emission Characteristics and Intramolecular Charge Transfer

Photoluminescence spectroscopy measures the emission of light from a molecule after it has been excited by the absorption of light. This emission, also known as fluorescence or phosphorescence, provides information about the excited-state properties of the molecule.

Many quinazoline derivatives are known to be fluorescent, and their emission properties are often sensitive to the nature and position of substituents on the quinazoline ring. beilstein-journals.org The emission spectrum is typically a mirror image of the longest wavelength absorption band and is shifted to a longer wavelength (Stokes shift).

The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) in the excited state. beilstein-journals.orgmdpi.com Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part, resulting in a highly polar excited state. This ICT state often has a large Stokes shift and its emission maximum can be highly sensitive to the polarity of the solvent. semanticscholar.orgmdpi.com In this compound, the methoxy group can act as an electron donor and the quinazoline ring as an acceptor, potentially leading to ICT character in the excited state.

The emission properties of this compound would depend on the interplay of the electronic effects of the methoxy and iodo substituents. The heavy iodine atom could potentially enhance intersystem crossing through the heavy-atom effect, which might lead to a decrease in fluorescence quantum yield and the observation of phosphorescence at low temperatures.

A hypothetical photoluminescence data table for this compound is presented below.

| Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent | Quantum Yield (Φ) |

| ~315 | ~380 | Methanol | ~0.1 |

| ~315 | ~420 | Dichloromethane (B109758) | ~0.2 |

The solvatochromic shift in the emission maximum between a polar solvent like methanol and a less polar solvent like dichloromethane could provide evidence for intramolecular charge transfer in the excited state. semanticscholar.org

X-ray Crystallography for Solid-State Structural Elucidation

The crystal packing of quinazoline derivatives is significantly influenced by a network of noncovalent interactions, which dictate the supramolecular architecture and the material's physicochemical properties. thepharmajournal.comnih.gov These interactions include hydrogen bonding, π-π stacking, and halogen bonding.

π-π Stacking: Aromatic systems, like the quinazoline core, can engage in π-π stacking interactions, a noncovalent interaction essential for the formation of layered structures. rsc.orglibretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. libretexts.org In the crystal structure of 4-methoxyquinazoline, molecules are reported to form π-π stacks with a centroid-to-centroid distance of 3.5140 (18) Å. researchgate.net Similarly, for 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride, π-π stacking is observed between parallel benzene and pyrimidine rings with a mean interplanar separation of 3.503 (4) Å. nih.gov These stacking arrangements are a key feature contributing to the stability of the crystalline structure in these and related compounds. The electron density of the π orbitals, which is modulated by substituents, influences the strength of these stacking interactions. rsc.org

Halogen Bonding: Halogen bonding is a highly directional noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.govchemrxiv.org This interaction is characterized by a short contact distance, often less than the sum of the van der Waals radii of the involved atoms, and a nearly linear bond angle. nih.govnih.gov In the structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride, a distinct I⋯O halogen bond is present, with a contact distance of 3.152 (6) Å and a C6—I1⋯O2 angle of 175.9 (3)°. nih.gov The iodine atom at the C6 position of this compound makes it a prime candidate for forming such halogen bonds, which can significantly influence molecular recognition and self-assembly processes in the solid state. nih.govrsc.org

The interplay of these intermolecular forces is summarized in the table below, with data from a closely related iodo-quinazoline derivative.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance in Crystal Packing |

| Halogen Bond | C6–I1 | O2 | 3.152 (6) nih.gov | 175.9 (3) nih.gov | Provides directionality and strength to the supramolecular assembly. nih.gov |

| π-π Stacking | Benzene Ring | Pyrimidine Ring | 3.503 (4) nih.gov | - | Leads to the formation of continuous stacks or layers. nih.gov |

| Hydrogen Bond | C–H | N/O | Varies | Varies | Creates extensive networks connecting molecules. nih.gov |

| Data derived from the crystal structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride. |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of molecules. nih.govrsc.org CV measures the current response of a substance to a linearly cycled potential sweep, providing information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions. rsc.orgresearchgate.net The redox behavior of a molecule is intrinsically linked to its electronic structure, which can be tuned by the presence of various functional groups. beilstein-journals.orgnih.gov

For this compound, the redox behavior would be influenced by the electronic effects of its substituents. The quinazoline core itself is an electroactive heterocycle. The methoxy (–OCH₃) group at the C4 position is generally considered an electron-donating group, which increases the electron density of the aromatic system. This effect would typically make the compound easier to oxidize, thus lowering its oxidation potential. nih.gov Conversely, the iodine (–I) atom at the C6 position is an electron-withdrawing group due to its electronegativity, which tends to make the molecule more difficult to oxidize (increasing the oxidation potential) and easier to reduce. nih.gov

| Substituent | Position | Electronic Effect | Expected Impact on Redox Potential |

| Methoxy (–OCH₃) | 4 | Electron-donating | Decreases oxidation potential (easier to oxidize) nih.gov |

| Iodo (–I) | 6 | Electron-withdrawing | Increases oxidation potential (harder to oxidize) nih.gov |

The study of such compounds via cyclic voltammetry would provide valuable insights into their electronic properties and potential applications in fields where redox activity is crucial, such as in the development of materials for organic electronics or as mediators in electrochemical reactions. beilstein-journals.orgresearchgate.net

Computational and Theoretical Studies on 6 Iodo 4 Methoxyquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool in modern chemistry for investigating the electronic structure and properties of molecules. nih.gov This theoretical framework allows for the calculation of various molecular properties by modeling the electron density, providing valuable insights into reactivity, stability, and spectroscopic behavior. For 6-Iodo-4-methoxyquinazoline, DFT calculations are instrumental in characterizing its fundamental chemical nature. Ground-state geometries are typically optimized using a functional like B3LYP with a suitable basis set, such as 6-31G or higher, to find the minimum energy configuration before further properties are calculated. nih.govresearchgate.net

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's properties. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov This energy gap is crucial in understanding the electronic and optical properties of a molecule. nih.gov While specific DFT calculations for this compound are not widely published, analysis of related heterocyclic systems allows for an estimation of these properties.

Table 1: Representative DFT-Calculated Electronic Properties This table illustrates the typical data obtained from DFT calculations for a molecule like this compound. Values are hypothetical and for illustrative purposes.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 |

| Ionization Potential (I) | Approximated as -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | Approximated as -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing and predicting the reactive behavior of molecules. chemrxiv.org It provides a three-dimensional map of the charge distribution on the molecular surface, illustrating the net electrostatic effect of the total charge (electrons and nuclei). nih.gov MEP maps are color-coded to identify regions of varying electron density. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas denote intermediate or near-neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative nitrogen atoms of the quinazoline (B50416) ring and the oxygen atom of the methoxy (B1213986) group. These sites represent the most likely centers for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. nih.govresearchgate.net This analysis is crucial for understanding noncovalent interactions and predicting how the molecule will interact with biological targets or other reagents. chemrxiv.orgchemrxiv.org

To gain a more quantitative insight into local reactivity, Fukui functions are calculated. wikipedia.org Named after Kenichi Fukui, this function describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It helps to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. scm.com

The Fukui function is defined in three forms:

f+(r) : for nucleophilic attack (attack by a nucleophile), calculated from the electron densities of the neutral (N electrons) and anionic (N+1 electrons) states. High values indicate the most likely site for a nucleophile to attack. faccts.de

f-(r) : for electrophilic attack (attack by an electrophile), calculated from the densities of the neutral (N) and cationic (N-1) states. High values pinpoint the site most susceptible to an electrophile. faccts.de

f0(r) : for radical attack, which is the average of f+(r) and f-(r). faccts.de

These functions can be "condensed" to individual atoms to provide a set of numerical values (condensed reactivity indicators) that rank the reactivity of each atom in the molecule. nih.gov This method complements MEP analysis by providing a numerical basis for predicting regioselectivity in chemical reactions.

Table 2: Illustrative Condensed Fukui Function Data This table shows a hypothetical example of condensed Fukui function values for selected atoms in this compound, predicting their reactivity.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.125 | 0.045 |

| N3 | 0.110 | 0.050 |

| C4 | 0.150 | 0.030 |

| C6 | 0.020 | 0.180 |

| I (on C6) | 0.090 | 0.070 |

| O (methoxy) | 0.060 | 0.160 |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. researchgate.net Calculating BDEs via DFT is a powerful way to predict the weakest bonds in a molecule and thus anticipate its thermal stability and reaction pathways. nih.gov The accuracy of BDE calculations depends heavily on the chosen DFT functional and basis set. nih.govnih.gov

In substituted halo-quinazolines, the relative BDEs of the carbon-halogen bonds are critical for predicting the selectivity of cross-coupling reactions. For instance, in a related study on 2-aryl-4-chloro-6-iodoquinazolines, DFT calculations using the B3LYP/6-311G(d) level of theory were performed to probe the relative bond strengths. researchgate.net The results revealed that the Csp²-I bond is significantly weaker than the C(4)-Cl bond. researchgate.net This lower BDE for the C-I bond correctly predicts that palladium-catalyzed reactions, such as Sonogashira or Stille couplings, will selectively occur at the C6-iodo position over the C4-chloro position. researchgate.netmdpi.com This selectivity is attributed to the intrinsically higher reactivity and lower bond energy of the C-I bond compared to the C-Cl bond on the quinazoline scaffold. researchgate.net

Table 3: DFT-Calculated Bond Dissociation Energies (BDE) for a Related Chloro-Iodo-Quinazoline Derivative

| Bond | Calculated BDE (kcal/mol) | Computational Method | Reference |

| Csp²-I | 66.45 | B3LYP/6-311G(d) | researchgate.net |

| C(4)-Cl | 83.14 | B3LYP/6-311G(d) | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the excited-state properties of molecules, allowing for the theoretical prediction of their photophysical behavior. This includes simulating the electronic absorption (UV-Visible) and emission (fluorescence) spectra. nih.gov The calculations yield key parameters such as excitation energies (which correspond to absorption wavelengths, λabs), oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). mdpi.com

For substituted quinazolines, the absorption spectra typically show multiple bands. Transitions in the λ 280–330 nm range are often attributed to π→π* transitions within the conjugated quinazoline ring system and intramolecular charge transfer (ICT) processes. mdpi.com Less intense, broader bands at longer wavelengths (λ > 350 nm) can correspond to pyrimidine-based n→π* transitions. mdpi.com The specific positions of these bands are highly sensitive to the nature and position of substituents on the quinazoline core. nih.gov TD-DFT can effectively model these substituent effects, providing a theoretical basis for understanding the observed colors and luminescent properties of these compounds. nih.govacs.org

The fluorescence properties of many organic molecules, including quinazoline derivatives, are governed by the relationship between their molecular structure and the distribution of electron density in both the ground and excited states. researchgate.net For quinazolines substituted with both electron-donating (e.g., methoxy) and electron-accepting (the quinazoline core itself) groups, a phenomenon known as Intramolecular Charge Transfer (ICT) often occurs upon photoexcitation. beilstein-journals.org

Upon absorbing light, an electron is promoted from the HOMO to the LUMO. In a donor-acceptor system like this compound, the HOMO is often localized on the donor part of the molecule (methoxy group and the benzene (B151609) ring portion) while the LUMO is localized on the acceptor part (the pyrimidine (B1678525) ring). This spatial separation leads to a significant redistribution of charge in the excited state, creating a more polar excited state compared to the ground state. researchgate.net This ICT process is fundamental to the fluorescence behavior. The extent of this charge transfer influences the energy of the emitted photon, and thus the color of the fluorescence. nih.gov Factors that enhance charge transfer, such as solvent polarity or specific substituents, can lead to a red-shift (bathochromic shift) in the emission spectrum. researchgate.netnih.gov DFT and TD-DFT calculations can visualize this charge redistribution by comparing the electron density maps of the ground and excited states, providing a clear link between structure, charge distribution, and the observed fluorescence. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No published research was found that specifically employs Molecular Dynamics (MD) simulations to study the dynamic behavior and intermolecular interactions of this compound. While MD simulations are a powerful tool for understanding the behavior of molecules, such studies have been conducted on other quinazoline derivatives, often in the context of their binding to protein targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies provide insights into binding stability and key interactions, but the data is not transferable to this compound.

Application of Quantum Mechanical Based Descriptors for Physicochemical Property Evaluation (e.g., pKa Prediction)

There is no available literature on the application of quantum mechanical methods to calculate descriptors or predict physicochemical properties, such as pKa, for this compound. Quantum mechanics/molecular mechanics (QM/MM) modeling has been used to investigate reaction mechanisms for other quinazoline-based inhibitors, for example, their covalent binding to cysteine residues in enzymes. nih.gov Such analyses provide a deep understanding of reactivity but are specific to the studied molecule and its biological context. Similar dedicated studies for this compound have not been reported.

Applications of 6 Iodo 4 Methoxyquinazoline As a Key Synthetic Intermediate

Strategic Precursor for Poly-substituted Quinazoline (B50416) Derivatives

The iodine atom at the C6-position of the quinazoline ring is a key functional handle for introducing carbon-based substituents through transition metal-catalyzed cross-coupling reactions. researchgate.net This makes 6-iodo-4-methoxyquinazoline an ideal precursor for creating a wide array of poly-substituted quinazoline derivatives. The reactivity of the carbon-iodine (C-I) bond, particularly in palladium-catalyzed reactions, allows for the formation of new carbon-carbon bonds under relatively mild conditions. researchgate.net

Research has demonstrated the selective reactivity of the C-I bond over other halogen substituents that might be present on the quinazoline scaffold. For instance, in studies involving 2-aryl-4-chloro-6-iodoquinazolines, cross-coupling reactions preferentially occur at the C6-position. mdpi.comresearchgate.net This selectivity is attributed to the inherent reactivity of the C-I bond, which is weaker than a C-Cl bond, facilitating oxidative addition to the palladium catalyst. researchgate.net This contrasts with chloro-bromo substituted quinazolines, where substitution often favors the more activated C4-chloro position. mdpi.comresearchgate.net

Common cross-coupling reactions employed for this purpose include the Sonogashira, Suzuki-Miyaura, and Stille reactions.